5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine
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Overview
Description
5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine is an organic compound that features a pyrazole ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often require heating and the use of a suitable solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrazoles or pyrroles.
Scientific Research Applications
5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact pathways involved would vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-cyano-1-methyl-1H-pyrrol-2-ylboronic acid
- 1-methyl-1H-pyrrol-2-ylboronic acid
Uniqueness
5-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-3-amine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological activities or material properties.
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5-(1-methylpyrrol-2-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H10N4/c1-12-4-2-3-7(12)6-5-8(9)11-10-6/h2-5H,1H3,(H3,9,10,11) |
InChI Key |
ZTSNTRIQWUHICB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CC(=NN2)N |
Origin of Product |
United States |
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